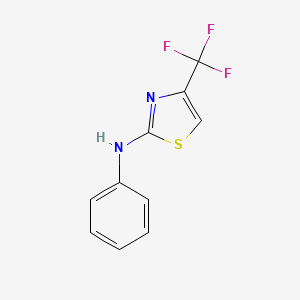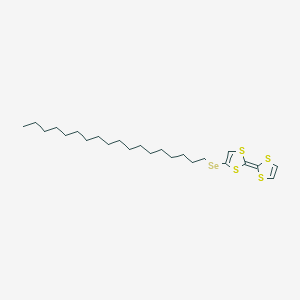
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is a compound that belongs to the class of dithiolylidene derivatives
Méthodes De Préparation
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with octadecylselenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is isolated by column chromatography .
Analyse Des Réactions Chimiques
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions used, but they often include derivatives with modified electronic properties .
Applications De Recherche Scientifique
This compound has been studied for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules with unique electronic properties. In biology, it has been investigated for its potential use as a probe for studying biological systems. In medicine, it has been explored for its potential therapeutic applications, particularly in the field of cancer research. In industry, it is used in the development of advanced materials for electronic devices .
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The compound is known to interact with electron-rich sites in biological systems, leading to the formation of stable complexes. These interactions can modulate the activity of various enzymes and proteins, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is similar to other dithiolylidene derivatives, such as 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene. it is unique in its incorporation of an octadecylselanyl group, which imparts distinct electronic properties and enhances its potential applications in various fields. Similar compounds include 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene and its bis(alkylthio) derivatives.
Propriétés
Numéro CAS |
128881-70-9 |
|---|---|
Formule moléculaire |
C24H40S4Se |
Poids moléculaire |
535.8 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-4-octadecylselanyl-1,3-dithiole |
InChI |
InChI=1S/C24H40S4Se/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-22-21-27-24(28-22)23-25-18-19-26-23/h18-19,21H,2-17,20H2,1H3 |
Clé InChI |
GMDVFUVUZHBMDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Se]C1=CSC(=C2SC=CS2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


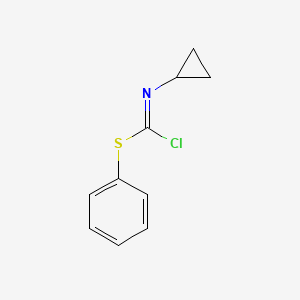
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)
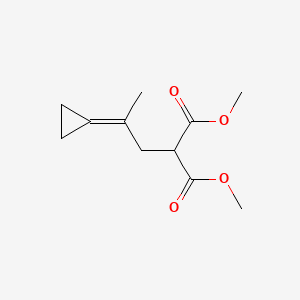
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
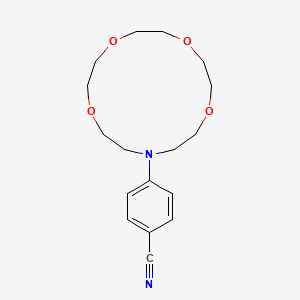

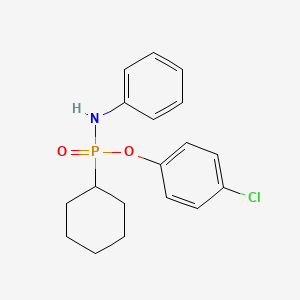
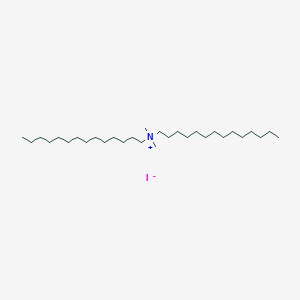
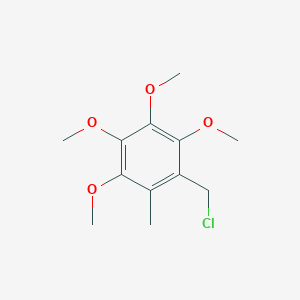
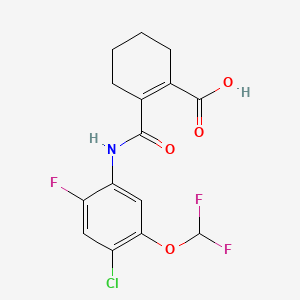
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
